

Rimsulfuron Cross-Resistance in ALS-Inhibitor Resistant Weeds: A Comparative Guide

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Compound of Interest

Compound Name: *Rimsulfuron*

Cat. No.: B132091

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns of **Rimsulfuron** in weed biotypes resistant to acetolactate synthase (ALS) inhibitors. The information presented is supported by experimental data from peer-reviewed studies to aid in research, weed management strategy development, and the design of new herbicidal compounds.

Understanding ALS-Inhibitor Resistance

Acetolactate synthase (ALS) is a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.^[1] Herbicides that inhibit ALS effectively starve the plant of these essential amino acids, leading to growth cessation and death.^[2] Resistance to ALS inhibitors in weeds is a widespread issue, primarily arising from mutations in the ALS gene, which alter the herbicide's binding site on the enzyme.^{[3][4]} These mutations can confer resistance to a single chemical family of ALS inhibitors or broad cross-resistance across multiple families.^[5]

The most common mechanism of resistance is target-site resistance (TSR), caused by single nucleotide polymorphisms (SNPs) in the ALS gene that result in amino acid substitutions at key positions.^[3] Several key amino acid substitutions have been identified that confer varying levels of resistance to different ALS inhibitor chemical families, including sulfonylureas (SUs) like **Rimsulfuron**, imidazolinones (IMIs), triazolopyrimidines (TPs), pyrimidinylthiobenzoates (PTBs), and sulfonylaminocarbonyltriazolinones (SCTs).^{[1][6]}

Rimsulfuron Performance Against Resistant Biotypes: A Data-Driven Comparison

The efficacy of **Rimsulfuron** against weed biotypes with specific ALS mutations varies significantly. The following tables summarize quantitative data from dose-response assays, presenting the 50% growth reduction (GR₅₀) values and the resistance index (RI), which is the ratio of the GR₅₀ of the resistant biotype to that of a susceptible biotype.

Table 1: Cross-Resistance Patterns in Giant Foxtail (*Setaria faberi*)

Multiple resistant populations of giant foxtail have been identified with cross-resistance to the sulfonylurea herbicides nicosulfuron and **rimsulfuron**.^[7] While the specific ALS gene mutations were not identified as the cause of resistance in this study, the data indicates a non-target-site resistance mechanism, likely enhanced metabolism.^[7]

Population	Herbicide	GR ₅₀ (g ai ha ⁻¹)	Resistance Index (RI)
Susceptible	Nicosulfuron	2.1	-
Resistant 1	Nicosulfuron	62.4	29.7
Resistant 2	Nicosulfuron	355.3	169.2
Resistant 3	Nicosulfuron	51.9	24.7
Resistant 4	Nicosulfuron	58.2	27.7
Resistant 5	Nicosulfuron	92.0	43.8
Susceptible	Rimsulfuron	2.9	-
Resistant 1	Rimsulfuron	113.4	39.1
Resistant 2	Rimsulfuron	33.1	11.4
Resistant 3	Rimsulfuron	54.5	18.8
Resistant 4	Rimsulfuron	68.2	23.5
Resistant 5	Rimsulfuron	79.5	27.4

Data sourced from
Kaloumenos et al.
(2023).[7]

Table 2: Cross-Resistance in Palmer Amaranth (*Amaranthus palmeri*) with a Trp-574-Leu Mutation

The Trp-574-Leu substitution is known to confer broad cross-resistance to multiple ALS inhibitor families.[8][9][10] Studies on Palmer amaranth have demonstrated high levels of resistance to various ALS inhibitors in biotypes carrying this mutation.

Herbicide (Chemical Family)	GR ₅₀ (g ai ha ⁻¹) - Susceptible	GR ₅₀ (g ai ha ⁻¹) - Resistant (Trp-574- Leu)	Resistance Index (RI)
Imazethapyr (IMI)	3.5	> 1120	> 320
Thifensulfuron (SU)	0.2	> 24	> 120
Pyrithiobac (PTB)	1.8	> 560	> 311
Flumetsulam (TP)	1.4	> 448	> 320
Trifloxsulfuron (SU)	0.1	> 10	> 100

Data is illustrative of the high resistance conferred by the Trp-574-Leu mutation as specific GR₅₀ values for Rimsulfuron were not available in the direct comparison.^[8]
^[9]

Table 3: Impact of Pro-197 Substitutions on Rimsulfuron Resistance

Mutations at the Pro-197 position are common and confer variable resistance patterns depending on the specific amino acid substitution and the weed species.^{[6][11]} Generally, Pro-197 substitutions provide high resistance to SU herbicides.

Quantitative data for **Rimsulfuron** with specific Pro-197 mutations was not available in the reviewed literature for a direct tabular comparison. However, studies on other SU herbicides indicate that substitutions at this position lead to high levels of resistance.^{[11][12]}

Table 4: Cross-Resistance Conferred by the Asp-376-Glu Mutation

The Asp-376-Glu mutation has been identified in several weed species and generally confers broad cross-resistance to SU, IMI, TP, PTB, and SCT herbicides.[13][14][15]

Weed Species	Herbicide	Resistance Level (Qualitative)
Lolium perenne	Mesosulfuron + Iodosulfuron (SU)	Resistant
Lolium perenne	Pyroxsulam (TP)	Resistant
Lolium perenne	Propoxycarbazone (SCT)	Resistant
Lolium perenne	Imazamox (IMI)	Intermediate Resistance
Beckmannia syzigachne	Mesosulfuron-methyl (SU)	Resistant

Data sourced from Menegat et al. (2016) and Han et al. (2021).[3][13] Specific quantitative data for Rimsulfuron was not available, but as a sulfonylurea, a high level of resistance is expected.

Experimental Protocols

The data presented in this guide is primarily derived from whole-plant dose-response assays conducted under controlled greenhouse or laboratory conditions.

Whole-Plant Dose-Response Assay

- Seed Germination and Plant Growth: Seeds from suspected resistant and known susceptible weed populations are germinated in petri dishes or trays containing a suitable growth medium.[7] Seedlings are then transplanted into individual pots filled with a sterilized soil mix and grown in a greenhouse under controlled temperature, humidity, and photoperiod conditions.[7]

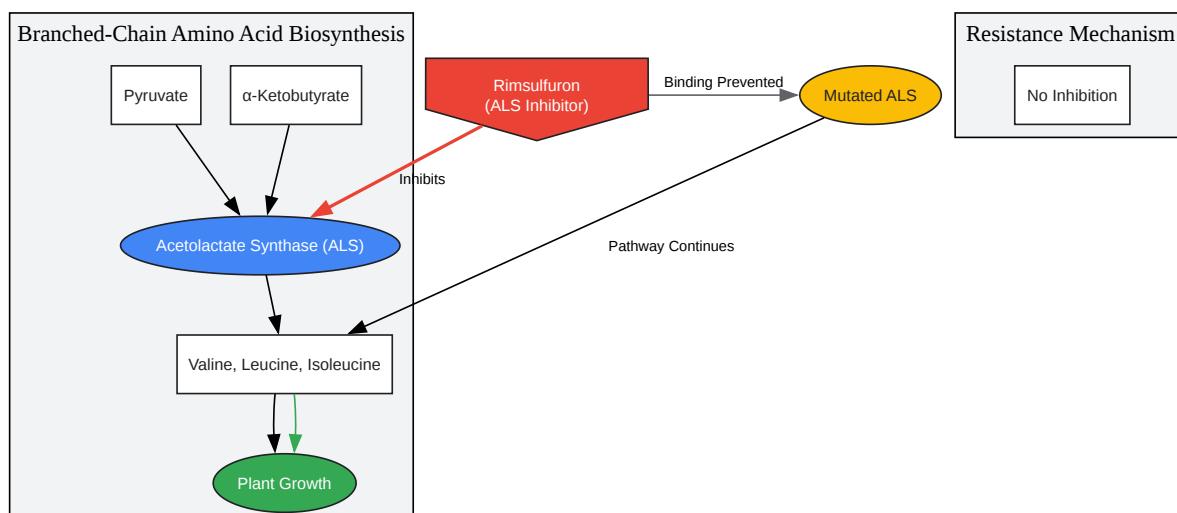
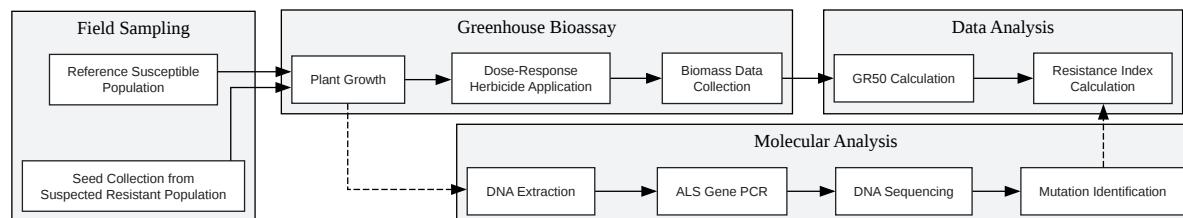
- Herbicide Application: At a specific growth stage (e.g., 3-4 leaf stage), plants are treated with a range of herbicide doses, including a non-treated control and doses above and below the recommended field rate.^{[7][16]} Herbicides are typically applied using a precision bench sprayer to ensure uniform coverage.^[7]
- Data Collection and Analysis: After a set period (e.g., 21-28 days), the above-ground biomass of each plant is harvested, dried, and weighed.^[7] The fresh or dry weight data is then expressed as a percentage of the untreated control for each population. A log-logistic model is commonly used to analyze the dose-response data and calculate the GR_{50} value.^{[7][16]}

Molecular Analysis of ALS Gene Mutations

- DNA Extraction: Genomic DNA is extracted from fresh leaf tissue of individual plants from both resistant and susceptible populations.
- PCR Amplification: The ALS gene is amplified using polymerase chain reaction (PCR) with specific primers designed to target the regions where resistance-conferring mutations are known to occur.
- DNA Sequencing: The amplified PCR products are sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid substitutions.
- Sequence Analysis: The obtained sequences from resistant plants are compared to those from susceptible plants to confirm the presence of mutations known to confer herbicide resistance.

Visualizing the Science

Experimental Workflow for Herbicide Resistance Assessment



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